molecular formula C7H3BrClFO2 B1374102 4-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1349708-91-3

4-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No.: B1374102
CAS No.: 1349708-91-3
M. Wt: 253.45 g/mol
InChI Key: FQYCZAHBPRQWRR-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

4-Bromo-5-chloro-2-fluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the bromination, chlorination, and fluorination of benzoic acid under controlled conditions. For example, starting with 1-bromo-2-fluoro-4-methylbenzene, the compound can be synthesized by adding it to a mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactions. The process includes the use of bromine, chlorine, and fluorine sources, along with appropriate catalysts and solvents to achieve high yields and purity. The reaction conditions are optimized to ensure the selective substitution of halogen atoms on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl intermediates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the halogen atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-2-fluorobenzoic acid
  • 4-Bromo-2-chloro-5-fluorobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Comparison: 4-Bromo-5-chloro-2-fluorobenzoic acid is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its reactivity and interactions. Compared to similar compounds, it offers distinct properties that make it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCZAHBPRQWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349708-91-3
Record name 4-Bromo-5-chloro-2-fluorobenzoic acid
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